4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile
Description
4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile is a benzonitrile derivative featuring a hydroxyphenylethyl substituent at the para position of the benzonitrile core. This compound combines a polar nitrile group with a hydroxyphenyl moiety, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents. Benzonitrile derivatives are widely studied for their roles as nonlinear optical (NLO) chromophores, corrosion inhibitors, and bioactive molecules .
Properties
CAS No. |
106554-02-3 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H13NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H,1-2H2 |
InChI Key |
ZYWFPXXEOWCHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under specific conditions to facilitate the substitution reaction . Another method involves the hydrosilylation reaction in the presence of an iron complex catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalyst, are tailored to maximize the production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research into its pharmacological properties explores its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile with structurally or functionally related benzonitrile derivatives, emphasizing synthesis, properties, and applications.
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
Key Comparisons:
Pharmacological Activity ABT-239: A potent nonimidazole histamine H3 receptor antagonist with high selectivity (pKi = 8.9–9.5) and efficacy in cognitive enhancement and schizophrenia models. Its benzofuran and pyrrolidine substituents enhance blood-brain barrier penetration . this compound: The hydroxyphenylethyl group may confer antioxidant or estrogen-like bioactivity, though direct evidence is lacking.
Material Science Applications NLO Chromophores (e.g., Compound A): Benzonitrile derivatives with π-conjugated systems (e.g., cyano-vinyl-furan) exhibit high hyperpolarizability (β = 300–600 × 10⁻³⁰ esu), making them suitable for optoelectronic devices . this compound: The hydroxyphenyl group could enhance thermal stability and dipole alignment in polymer matrices.
Corrosion Inhibition
- Schiff Base Derivatives (S1) : Diazene-linked benzonitriles with alkyl chains (e.g., hexyl) adsorb onto metal surfaces, achieving >90% inhibition efficiency via hydrophobic shielding .
Synthetic Routes
- ABT-239 : Synthesized via palladium-catalyzed cross-coupling and piperazine alkylation .
- Triazole Derivatives () : Formed via condensation reactions between benzonitrile aldehydes and heterocyclic amines, stabilized by C–H···S interactions .
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Bioavailability (%) | Half-Life (h) | Key Interactions |
|---|---|---|---|---|---|
| ABT-239 | 3.2 | 0.15 (water) | 52–89 | 4–29 | H3 receptor binding, CYP3A4 |
| S1 (Schiff Base) | 4.8 | <0.01 (water) | – | – | Metal surface adsorption |
| Compound A (NLO) | 2.5 | 0.8 (DMSO) | – | – | π-π stacking in PVK matrix |
Research Findings and Contradictions
- ABT-239 vs. Older Antagonists : ABT-239 shows 10–150× higher potency than thioperamide in cognitive models but lacks affinity for H1/H2 receptors, reducing side effects .
- Schiff Base Efficacy : Long alkyl chains (e.g., dodecyl in S2) improve corrosion inhibition but reduce solubility, highlighting a trade-off in design .
- Crystal Packing : Weak C–H···π interactions dominate in azide-containing benzonitriles (), whereas thione groups () favor C–H···S bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
